zinc;octadecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene; insoluble in water, alcohol and ether

Soluble in acids and common solvents when hot

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Material Characterization and Analysis

- Reference Compound: Zinc stearate serves as a readily available reference compound for various analytical techniques like infrared spectroscopy. For example, researchers used it to study the infrared spectra of colloidal stearate-capped ZnO catalyst substrates, aiding in the analysis of gas adsorption on the surface [].

Material Processing and Modification

- Lubricant and Release Agent: Zinc stearate's lubricating properties make it a valuable additive in the processing of various materials. In rubber and plastics research, it facilitates easier processing during molding and extrusion while preventing sticking to molds and equipment [].

- Surface Modification: Researchers explore the potential of zinc stearate for modifying the surface properties of various materials. For instance, studies investigate its use in creating superhydrophobic surfaces on anodized aluminum, potentially impacting applications like self-cleaning surfaces [].

Control and Optimization of Processes

Zinc stearate, also known as zinc distearate or zinc octadecanoate, is a white, odorless powder classified as a "zinc soap" []. It is a metal salt formed by the reaction of stearic acid (an 18-carbon chain fatty acid) and zinc []. Zinc stearate is widely used in various industries due to its unique properties [].

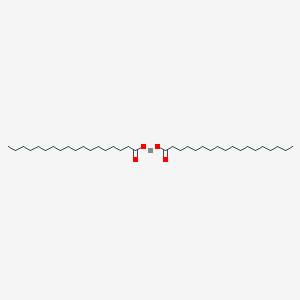

Molecular Structure Analysis

Zinc stearate has a layered structure. Each zinc ion (Zn²⁺) is coordinated with two stearate anions (C₁₈H₃₅O₂⁻) in a bidentate fashion, meaning each anion forms two bonds with the central zinc ion through its two carboxylate groups (COO⁻). This results in a sheet-like structure where zinc ions are sandwiched between layers of stearate anions []. This structure contributes to the key features of zinc stearate, including its hydrophobicity (water repellency) and lubricating properties [].

Chemical Reactions Analysis

Synthesis:

Zinc stearate can be synthesized through various methods, most commonly by the metathesis reaction between zinc oxide (ZnO) and stearic acid [].

ZnO + 2C₁₈H₃₆O₂ -> Zn(C₁₈H₃₅O₂)₂ + H₂O (Eq. 1)Decomposition:

Zinc stearate decomposes upon heating, releasing stearic acid and zinc oxide.

Zn(C₁₈H₃₅O₂)₂ -> ZnO + 2C₁₈H₃₆O₂ (Eq. 2)Other Reactions:

Zinc stearate can react with other metal salts to form mixed metal stearates. For example, it can react with calcium stearate to form calcium zinc stearate.

Physical and Chemical Properties

- Appearance: White powder [].

- Melting point: 128-130 °C [].

- Boiling point: Decomposes before boiling [].

- Solubility: Insoluble in water and polar solvents like ethanol. Soluble in hot aromatic hydrocarbons (e.g., benzene) [].

- Density: 1.1 g/cm³ [].

- Chemical stability: Stable under normal conditions. Decomposes upon heating (Eq. 2).

The mechanism of action of zinc stearate depends on its application. Here are two key examples:

- Lubricant: Zinc stearate's layered structure allows it to reduce friction between surfaces by creating a thin film. This lubricating effect is beneficial in various industrial processes [].

- Thickening agent in cosmetics: Zinc stearate interacts with other ingredients in cosmetics to increase viscosity and improve product texture [].

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid

WHITE FINE SOFT POWDER.

Soft, white powder with a slight, characteristic odor.

Color/Form

Fine, soft, bulky powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

530 °F Open Cup

277 °C o.c.

530°F (open cup)

(oc) 530°F

Heavy Atom Count

Density

1.095 g/cu cm

1.1 g/cm³

1.10

LogP

Odor

Slight, characteristic odo

Melting Point

130 °C

266°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1192 of 1986 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 794 of 1986 companies with hazard statement code(s):;

H335 (75.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (81.99%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H413 (59.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Zinc stearate is primarily used in pharmacuetical formulations as a lubricant in tablet and capsule manufacture at concentrations up to 1.5% w/w.

In dental cement

Vapor Pressure

0 mmHg (approx)

Pictograms

Irritant;Environmental Hazard

Other CAS

51731-04-5

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Cosmetics -> Anticaking; Cosmetic colorant

Methods of Manufacturing

Action of sodium stearate on solution of zinc sulfate.

The insoluble metallic stearates are produced by reacting a selected grade of stearic acid with a caustic (usually sodium hydroxide) in an aqueous system. This produces a solution containing the soluble sodium salt of stearic acid. The insoluble metallic stearate precipitates out when a solution containing the desired metal is added to the sodium stearate solution. The insoluble stearate is then washed free of the water-soluble impurities, dried, milled, and packaged. /Insoluble metallic stearates/

An aqueous solution of zinc sulfate is added to sodium stearate solution to precipitate zinc stearate. The zinc stearate is then washed with water and dried. Zinc stearate may also be prepared from stearic acid and zinc chloride.

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Custom compounding of purchased resin

Fabricated metal product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Printing ink manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Utilities

Warehousing and Distribution

Wholesale and retail trade

waste to energy

Octadecanoic acid, zinc salt (2:1): ACTIVE

Polymer industry. Zinc distearate is typically added during the melt compounding process (all types of plastics and polymer masterbatches) or during the preparation of dry blends with polymer powders (e.g. PVC), pellets or beads (expandable polystyrene). Zinc distearate is added at low levels of smaller than 0.1 % of the final product in polystyrene, expandable polystyrene, some engineering plastics and some polyolefins (mould release / lubrication). Zinc distearate is used at higher concentrations (up to a few percent) as a component of (calcium/zinc) stabilisers in some PVC applications. All these processes are dry and are conducted in closed vessels or pipe work (industrial information).

Paints, lacquers and varnishes industry. Zinc distearate is used in furniture coatings as clear lacquers for industrial application on wood, seales and multicoatings, 2-pack polyurethane fillers, nitrocellulose fillers and lacquers and polyester primers. The content of zinc distearate in these products is 0.5-8 %. The split between solvent borne coatings and waterborne coatings is about 90:10.

Building industry. In the building or construction industry zinc distearate is used as a hydrophobic agent for the production of plaster. In this process zinc distearate is mixed together with cement, lime sand and other ingredients in powder form. The dry mortar will be mixed with water at the building site. In pre-mixtures the zinc distearate content is about 20%, the average dose of zinc distearate is about 0.3% (0.03% zinc metal).

Paper industry. Zinc stearate is used in the manufacture of thermal sensitive papers. These papers are used in fax machines, point of sale receipts and labels. The chemical mixture (incl. zinc stearate) acts as a slip agent preventing the paper from sticking to the print head of the imaging equipment. The mixture is purchased by the paper industry in powder form which are further mixed and ground to form an aqueous emulsion and blended with other chemicals to form a mix suitable for application to the paper.

For more General Manufacturing Information (Complete) data for ZINC STEARATE (6 total), please visit the HSDB record page.

Storage Conditions

Zinc stearate is stable and should be stored in a cool, dry place.